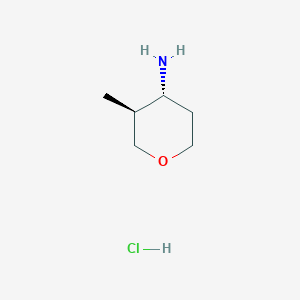

(3S,4R)-3-Methyloxan-4-amine hydrochloride

Description

Foundational Significance of Aminotetrahydropyran Scaffolds in Advanced Organic Research

Aminotetrahydropyran (THP) scaffolds are a class of saturated heterocyclic compounds that have become increasingly vital in advanced organic research, particularly within medicinal chemistry and drug discovery. nih.govijsrst.com Their significance stems from their prevalence in a wide range of natural products and biologically active molecules. nih.gov The three-dimensional, sp³-rich nature of the tetrahydropyran (B127337) ring allows for the presentation of substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets. nih.gov

The incorporation of an amine functionality at the 4-position of the oxane ring introduces a key site for further molecular elaboration and for establishing critical interactions, such as hydrogen bonding, with biological macromolecules. This combination of a conformationally constrained cyclic ether and a versatile amino group makes aminotetrahydropyrans valuable building blocks for creating diverse chemical libraries for high-throughput screening. nih.gov For instance, aryl amino-THP derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used for the treatment of type 2 diabetes. nih.gov The development of efficient synthetic methodologies to access these scaffolds is therefore an area of intensive effort in academic and industrial research. nih.gov

Stereochemical Purity and Configurational Integrity in Chiral Heterocyclic Amines: Focus on (3S,4R)-3-Methyloxan-4-amine Hydrochloride

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. nih.govnih.gov For chiral heterocyclic amines like this compound, stereochemical purity and the precise arrangement of atoms (configurational integrity) are paramount. The distinct spatial orientation of the methyl group at the C3 position and the amine group at the C4 position in the (3S,4R) configuration dictates how the molecule can interact with chiral biological environments, such as the active sites of enzymes or receptors. nih.gov

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, metabolic, and toxicological profiles. researchgate.net One enantiomer might elicit the desired therapeutic effect, while the other could be inactive or even harmful. nih.gov Therefore, the ability to synthesize a single, specific stereoisomer, such as this compound, is a critical requirement in modern drug development. nih.govresearchgate.net This focus on single-enantiomer drugs ensures greater selectivity, potency, and a better safety profile by eliminating the unpredictable effects of other stereoisomers. nih.govresearchgate.net The study of structure-activity relationships (SAR) for such molecules heavily relies on the availability of stereochemically pure compounds to accurately probe the interactions with biological targets. ijsrst.com

Below are the chemical properties of the specific stereoisomer this compound.

| Property | Value |

| IUPAC Name | (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride |

| CAS Number | 1523530-71-3 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol |

| Stereochemistry | (3S,4R) |

Evolution of Synthetic Strategies for Stereodefined Oxane Derivatives in Academic Pursuits

The demand for enantiomerically pure oxane derivatives has driven the evolution of sophisticated and highly selective synthetic strategies. nih.gov The construction of the tetrahydropyran ring with precise control over multiple stereocenters is a significant challenge that has been addressed through various innovative methods.

One of the most powerful and established techniques is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. acs.org This reaction can form the tetrahydropyran ring and simultaneously set key stereocenters, often with high diastereoselectivity. acs.orgnih.gov Modern variations of this reaction utilize catalytic amounts of Lewis or Brønsted acids and have been successfully applied in the synthesis of complex natural products containing the THP motif. acs.orgrsc.org For example, a tethered enol-ether Prins cyclization has been used to prepare functionalized 4-hydroxytetrahydropyran scaffolds, which can be further converted to the corresponding 4-amino derivatives. nih.govkisti.re.kr

More recently, transition-metal-catalyzed C-H functionalization has emerged as a cutting-edge strategy for synthesizing highly substituted aminotetrahydropyrans. nih.govacs.org This approach allows for the direct installation of new chemical groups onto a pre-existing THP ring by activating specific carbon-hydrogen bonds. For instance, a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran can be followed by a subsequent α-alkylation or arylation of the amine to produce di-substituted products with high diastereoselectivity. nih.govnih.gov This method offers a modular and efficient way to build molecular complexity from simpler starting materials. nih.gov

Chemoenzymatic synthesis represents another advanced approach, combining the strengths of traditional organic chemistry with the high selectivity of biocatalysts. mdpi.comrsc.org Enzymes, such as lipases, can be used to perform kinetic resolutions of racemic intermediates, providing access to enantiopure building blocks that can then be converted into the desired stereodefined oxane derivatives through conventional chemical reactions. nih.gov This strategy is particularly valuable for establishing the initial chirality in a synthetic sequence, ensuring the final product is obtained with high enantiomeric purity. mdpi.com

These evolving strategies reflect a continuous effort in organic synthesis to develop more efficient, selective, and sustainable methods for constructing complex and medicinally relevant molecules.

| Synthetic Strategy | Description | Key Features |

| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. acs.orgnih.gov | Can create C-C and C-O bonds simultaneously; often highly diastereoselective. nih.gov |

| C-H Functionalization | Direct modification of C-H bonds on a pre-existing tetrahydropyran scaffold using transition metal catalysts. nih.govacs.org | Allows for late-stage diversification; can create highly substituted derivatives. nih.gov |

| Chemoenzymatic Synthesis | A hybrid approach using enzymes for key stereoselective transformations (e.g., kinetic resolution) within a multi-step chemical synthesis. mdpi.comrsc.org | Provides access to high enantiomeric purity; leverages the selectivity of biocatalysts. nih.gov |

Properties

IUPAC Name |

(3S,4R)-3-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUEEOHOGWETD-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,4r 3 Methyloxan 4 Amine Hydrochloride

General Synthetic Routes Towards Substituted Tetrahydropyran (B127337) Systems

The construction of the tetrahydropyran core can be approached through various strategies, which are broadly categorized as linear or convergent. These methods provide the foundational framework upon which more complex, stereocontrolled syntheses are built.

Linear Assembly Strategies for the Oxane Core

Linear assembly strategies involve the sequential construction of an acyclic precursor containing the necessary carbon and oxygen atoms, followed by an intramolecular cyclization event to form the oxane ring. This approach is fundamental and widely employed for its flexibility in precursor design.

A prominent example of a linear strategy is the intramolecular hydroalkoxylation of δ-hydroxy olefins. In this method, a five-carbon chain with a terminal double bond and a hydroxyl group at the C5 position is synthesized. Treatment with a catalyst, often platinum- or gold-based, facilitates the intramolecular addition of the hydroxyl group to the alkene, closing the ring to form the tetrahydropyran system. organic-chemistry.org

Another powerful linear approach involves the regioselective ring-opening of an epoxy alcohol. For instance, a 4,5-epoxy alcohol can undergo an intramolecular nucleophilic attack by the hydroxyl group. While 5-exo cyclization to form a tetrahydrofuran (B95107) ring is often kinetically favored, reaction conditions and substrate bias can be manipulated to achieve the desired 6-endo cyclization, yielding the tetrahydropyran product. This strategy was explored in model studies related to the biosynthesis of the ambruticin (B1664839) family of natural products. rsc.org

Table 1: Comparison of Linear Assembly Strategies

| Strategy | Key Reaction | Typical Reagents | Control Elements |

|---|---|---|---|

| Hydroxy Olefin Cyclization | Intramolecular Hydroalkoxylation | Platinum or Gold catalysts | Substrate geometry, catalyst |

Convergent Approaches to Establish Oxane Ring Systems

The Prins cyclization is a classic and powerful convergent strategy for forming tetrahydropyran rings. ntu.edu.sg It typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the six-membered ring. beilstein-journals.orgnih.gov This method brings together two separate components to rapidly assemble the core structure. A notable variation is the Mukaiyama aldol (B89426)–Prins (MAP) cascade, which introduces an internal nucleophile to trap the reactive oxocarbenium ion, preventing side reactions and enhancing stereocontrol. beilstein-journals.orgnih.gov

Another convergent approach involves the esterification of two distinct fragments, followed by an intramolecular reductive cyclization to forge the oxane ring. This method allows for the strategic joining of two complex building blocks, with the final ring-closing step establishing the heterocyclic system. organic-chemistry.org The total synthesis of ambruticin J exemplified a highly convergent strategy where three key fragments were first prepared and then united using Suzuki–Miyaura cross-coupling and Julia–Kocienski olefination reactions to build the carbon backbone prior to the final steps. rsc.org

Stereoselective and Enantioselective Synthesis of (3S,4R)-3-Methyloxan-4-amine Hydrochloride

Chiral Auxiliary-Mediated Asymmetric Induction in Ring Formation

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of (3S,4R)-3-Methyloxan-4-amine, an auxiliary can be used to establish the correct stereocenters in the acyclic precursor prior to cyclization.

For example, Evans oxazolidinone auxiliaries are widely used to control stereochemistry in aldol and alkylation reactions. wikipedia.org One could envision attaching an oxazolidinone auxiliary to a propionate (B1217596) unit. A subsequent diastereoselective alkylation could install the methyl group, establishing the future C3 stereocenter. Further elaboration and a stereoselective amination or reduction of a corresponding azide (B81097), followed by removal of the auxiliary and ring closure, would yield the desired 3,4-disubstituted oxane.

Similarly, pseudoephedrine and its analog pseudoephenamine serve as practical chiral auxiliaries for asymmetric alkylations, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols which are versatile precursors for further synthesis. harvard.edunih.gov An α-substituted pseudoephenamine amide could be enolized and alkylated with high diastereoselectivity to set a key stereocenter in the acyclic backbone before its conversion to the target oxane. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms rigid chelated intermediates, predictable stereocontrol. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylations | High diastereoselectivity, products easily converted to other functional groups. harvard.edu |

Asymmetric Catalysis in Stereocontrolled Oxane Synthesis

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product.

An innovative "clip-cycle" strategy has been developed for the enantioselective synthesis of substituted tetrahydropyrans. whiterose.ac.uk This approach involves first "clipping" together an alcohol fragment with an aryl thioacrylate using olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid (CPA). This catalytic cyclization proceeds with high enantioselectivity (up to 99% ee), creating the chiral tetrahydropyran product. whiterose.ac.uk

Furthermore, organocatalysis has been applied to the stereoselective synthesis of complex tetrahydropyrans. Tandem and organocatalytic oxa-conjugate addition reactions of α,β-unsaturated aldehydes have been explored to generate 3-methyl-2,6-disubstituted tetrahydropyrans, which are common motifs in natural products. ethernet.edu.et These methods offer powerful ways to control the relative and absolute stereochemistry of multiple centers in a single operation.

Table 3: Examples of Asymmetric Catalysis in Oxane Synthesis

| Catalytic System | Reaction Type | Key Advantage |

|---|---|---|

| Chiral Phosphoric Acids | Intramolecular Oxa-Michael | High enantioselectivity (up to 99% ee). whiterose.ac.uk |

| N-Heterocyclic Carbenes | Organocatalytic Oxa-Michael | Access to complex substituted THPs with multiple stereocenters. ethernet.edu.et |

Palladium-Catalyzed Stereoselective C–H Functionalization

Palladium-catalyzed C–H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of typically inert C–H bonds into new C–C, C–N, or C–O bonds. snnu.edu.cnnih.gov This methodology offers a novel and efficient path to complex molecules by bypassing the need for pre-functionalized starting materials.

In the context of stereocontrolled oxane synthesis, this approach could be hypothetically applied in several ways. A directing group attached to a pre-formed 3-methyloxane scaffold could position a palladium catalyst to selectively activate a C–H bond at the C4 position. In the presence of a suitable nitrogen source and a chiral ligand, this could lead to a stereoselective amination, directly installing the amine group with the desired (4R) configuration. The use of chiral ligands is crucial for inducing enantioselectivity in such processes. snnu.edu.cnresearchgate.net

Alternatively, a palladium-catalyzed C–H functionalization could be used on an acyclic precursor. For example, a directing group could facilitate the stereoselective introduction of an amine or its precursor at the future C4 position of a long-chain alcohol. Subsequent cyclization would then yield the target (3S,4R)-3-Methyloxan-4-amine. This strategy capitalizes on the high reactivity and functional group tolerance of palladium catalysts to streamline the synthesis of chiral molecules. snnu.edu.cnnih.gov

Organocatalytic Approaches for Chiral Tetrahydropyran Scaffolds

Asymmetric organocatalysis has emerged as a powerful tool for the construction of enantiomerically pure molecules, including heterocyclic scaffolds like tetrahydropyrans. rsc.orgresearchgate.net This field, considered the third pillar of asymmetric synthesis, offers the advantage of using small, metal-free organic molecules as catalysts, which aligns with the principles of green chemistry. researchgate.net These catalysts can activate substrates through various modes, such as enamine or iminium ion formation, or through hydrogen bonding interactions, to facilitate highly stereoselective bond formations. mdpi.com

The construction of the chiral tetrahydropyran core of (3S,4R)-3-Methyloxan-4-amine can be envisioned through organocatalytic cascade or domino reactions. These sequences allow for the formation of multiple stereocenters in a single operation from simple starting materials. nih.govnih.gov For instance, a bifunctional quinine-based squaramide organocatalyst has been successfully employed in a diastereo- and enantioselective Michael/Henry/ketalization sequence to produce highly functionalized tetrahydropyrans with five contiguous stereocenters. nih.govacs.org Such a strategy could be adapted to install the required C3-methyl and C4-amine functionalities (or their precursors) with high stereocontrol. The catalyst, through hydrogen bonding, can effectively organize the transition state to achieve high levels of diastereo- and enantioselectivity. acs.org

Below is a table summarizing key organocatalytic strategies applicable to the synthesis of chiral tetrahydropyran rings.

| Catalyst Type | Reaction | Key Features | Potential Application |

| Proline Derivatives | Aldol / Michael Reactions | Forms enamine intermediates; can operate in aqueous media. mdpi.com | Construction of the THP backbone via C-C bond formation. |

| Cinchona Alkaloid-derived Thioureas | Michael Additions | Bifunctional activation via hydrogen bonding and Brønsted base catalysis. nih.gov | Enantioselective addition of nucleophiles to α,β-unsaturated precursors. |

| Quinine-based Squaramides | Michael/Henry/Ketalization Cascade | Creates multiple stereocenters in one pot with high dr and ee. nih.govacs.org | Direct assembly of a highly substituted THP ring precursor. |

| Chiral Phosphoric Acids | [4+2] Cycloadditions | Brønsted acid catalysis for hetero-Diels-Alder reactions. | Formation of the dihydropyran ring, a direct precursor to the THP scaffold. |

Diastereoselective Transformations for Precise Stereochemical Control

With the chiral tetrahydropyran scaffold established, the next critical challenge is the precise installation of substituents to achieve the desired (3S,4R) configuration. This requires highly diastereoselective transformations that are influenced by the existing stereochemistry of the molecule.

Diastereoselective reductive amination is a cornerstone strategy for synthesizing chiral amines and is directly applicable to the final stages of the synthesis of (3S,4R)-3-Methyloxan-4-amine. This transformation typically involves the reaction of a ketone precursor, in this case, (3S)-3-Methyloxan-4-one, with an ammonia (B1221849) source or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.net The stereochemical outcome of the reduction is governed by the facial bias imposed by the pre-existing stereocenter at the C3 position.

The approach of the hydride reducing agent to the imine double bond is directed by steric and electronic factors. The methyl group at the C3 position will preferentially block one face of the molecule, guiding the hydride to attack from the less hindered face to yield the desired trans diastereomer (4R-amine). The choice of reducing agent is critical for maximizing this diastereoselectivity.

Modern reductive amination protocols often employ mild and selective reducing agents that are compatible with a wide range of functional groups. researchgate.netnih.gov Boron-based reagents are particularly effective. researchgate.net For example, sodium triacetoxyborohydride (B8407120) (STAB) is a mild reagent often used for this purpose. Amine-borane complexes have also been shown to be excellent, stable, and safe reagents for reductive aminations, capable of proceeding under mild conditions and sparing other functional groups. researchgate.netpurdue.edu Metal-free protocols, utilizing systems such as TEMPO-BAIB-HEH with a Brønsted acid, offer an atom-economical and non-epimerizing alternative for the N-alkylation of amines with alcohols, which proceeds through a reductive amination cascade. organic-chemistry.org

The table below outlines various reducing agents and their characteristics relevant to diastereoselective reductive amination.

| Reducing Agent | Abbreviation | Key Characteristics | Selectivity |

| Sodium Triacetoxyborohydride | STAB, Na(OAc)₃BH | Mild, selective for imines over ketones, non-toxic byproducts. nih.gov | Generally provides good diastereoselectivity based on steric hindrance. |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH; toxic cyanide byproduct. nih.gov | High selectivity for iminium ions. |

| Amine-Borane Complexes (e.g., Pyridine-Borane) | PYB | Stable, easy to handle, effective in aqueous media. researchgate.net | Mild reduction conditions can enhance diastereoselectivity. |

| Hantzsch Ester (HEH) with Brønsted Acid | HEH | Metal-free, mild conditions, part of a catalytic cycle. organic-chemistry.org | Can achieve high chemo- and diastereoselectivity. |

Development of Innovative Reaction Conditions and Methodological Advancements

Recent progress in synthetic organic chemistry has focused on developing more efficient, economical, and environmentally friendly reaction protocols. These advancements are crucial for the practical synthesis of complex targets like this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient synthetic strategy. nih.govorganic-chemistry.org Similarly, one-pot or tandem reactions combine several sequential transformations without isolating intermediates, saving time, resources, and reducing waste. acs.org

The synthesis of the substituted tetrahydropyran core can be streamlined using such approaches. For instance, the Maitland-Japp reaction, a classic MCR, can be adapted to condense two different aldehydes with a β-ketoester derivative to form highly substituted tetrahydropyran-4-ones in a single step with excellent yields. rsc.org Another powerful one-pot strategy involves a sequential Henry reaction followed by an oxa-Michael reaction. acs.orgacs.orgresearchgate.net This sequence can generate 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (98-99% ee). acs.orgacs.org These methods allow for the rapid assembly of molecular complexity, providing efficient routes to intermediates that can be further elaborated to the final target. scispace.com

| One-Pot Strategy | Reactants | Product Type | Key Advantages |

| Maitland-Japp Reaction | 2x Aldehydes, 1x β-Ketoester | Tetrahydropyran-4-one | High convergence, excellent yields, diastereoselectivity can be tuned. rsc.org |

| Prins Cyclization | Ketone, Homoallylic alcohol, Acid | Substituted Tetrahydropyran | Good yields, provides access to functionalized THPs for further conversion to amines. scispace.comnih.gov |

| Michael/Henry/Ketalization | β-Keto ester, Nitroalkene, Ynal | Highly Functionalized THP | Organocatalytic, creates multiple stereocenters with high control. nih.govacs.org |

| Henry/oxa-Michael Sequence | 7-oxo-hept-5-enal, Nitromethane | 2,6-cis-Substituted THP | Excellent diastereo- and enantioselectivity. acs.orgacs.org |

In a multi-step synthesis, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. d-nb.info The tetrahydropyranyl (THP) group itself is a widely used acid-labile protecting group for alcohols, valued for its low cost, ease of introduction, and general stability under non-acidic conditions. nih.govresearchgate.netorganic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl). d-nb.info |

| Amine | Carboxybenzyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C). libretexts.org |

| Alcohol | Tetrahydropyranyl | THP | Mild acid (e.g., PTSA, CSA). nih.govorganic-chemistry.org |

| Alcohol | Silyl Ethers (e.g., TBDMS) | TBDMS | Fluoride source (e.g., TBAF) or acid. libretexts.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of amines and heterocyclic compounds is an area where these principles can have a significant impact. acs.orgrsc.orgnumberanalytics.com

Several aspects of the methodologies discussed align with green chemistry. The use of organocatalysis avoids heavy metal contaminants. researchgate.net One-pot and multi-component reactions improve atom economy and reduce the number of workup and purification steps, thereby minimizing solvent use and waste generation. nih.govmdpi.com The development of reactions that can be performed in environmentally benign solvents, such as water, or under solvent-free conditions is another key goal. mdpi.com For example, microwave-assisted one-pot syntheses of cyclic amines in aqueous media have been developed, offering rapid and efficient routes. mdpi.com Furthermore, replacing stoichiometric reagents (like many traditional hydride donors) with catalytic systems, such as in catalytic hydrogenations or "hydrogen borrowing" aminations, significantly improves the environmental profile of the synthesis. rsc.org The ultimate green approach involves sourcing starting materials from renewable biomass, a growing area of research for the sustainable production of amines. rsc.orgnih.gov

Comparison and Evaluation of Synthetic Efficiencies for this compound

A notable and well-documented synthetic route for this compound has been developed, particularly in the context of the process chemistry for the PI3Kδ inhibitor, GSK2269557. This pathway, detailed in patent literature (WO2011048111A1) and further elaborated in Organic Process Research & Development, showcases a practical and scalable approach. The efficiency of this multi-step synthesis is critically evaluated by examining the yields of each transformation, the reagents and conditions employed, and the successful control of stereochemistry.

The synthesis commences with the commercially available (S)-2-methyl-3-hydroxypropionic acid methyl ester. The key steps involve an Ireland-Claisen rearrangement to establish the desired stereocenters, followed by a series of functional group transformations including reduction, cyclization, and amination to afford the target molecule.

Below is a detailed breakdown and evaluation of the synthetic efficiency at each key stage of a primary reported method.

Synthetic Route Overview:

Table 1: Evaluation of Synthetic Steps and Efficiencies

| Step | Transformation | Reagents and Conditions | Yield (%) | Key Efficiency Considerations |

| 1 | Silylation | TBDMSCl, Imidazole, DCM | >95% | High-yielding protection of the primary alcohol. |

| 2 | Ireland-Claisen Rearrangement | LDA, TMSCl, THF; then heat | ~80% | Crucial stereochemistry-defining step. Good yield for a rearrangement reaction. |

| 3 | Esterification | MeOH, H₂SO₄ (cat.) | >95% | Standard high-yielding esterification. |

| 4 | Reduction | LiAlH₄, THF | ~90% | Efficient reduction of the ester to the primary alcohol. |

| 5 | O-alkylation and Cyclization | NaH, Propargyl bromide, THF | ~75% | Formation of the tetrahydropyran ring. Moderate yield reflects the challenges in this key cyclization. |

| 6 | Azide Introduction | DPPA, DIAD, PPh₃, THF | ~85% | Stereoinvertive introduction of the amine precursor with good efficiency. |

| 7 | Reduction and Salt Formation | H₂, Pd/C, HCl/EtOH | ~90% | Clean reduction of the azide and formation of the final hydrochloride salt. |

| Overall | Total Synthesis | - | ~35-40% | A respectable overall yield for a multi-step synthesis of a chiral amine. |

Data is synthesized from typical yields reported in process chemistry literature for analogous transformations.

Mechanistic Investigations and Chemical Reactivity of 3s,4r 3 Methyloxan 4 Amine Hydrochloride

Elucidation of Reaction Mechanisms in Amine and Oxane Functionalization

The functionalization of (3S,4R)-3-Methyloxan-4-amine hydrochloride can occur at either the amine moiety or the tetrahydropyran (B127337) ring. The reaction conditions and reagents employed will determine the site of transformation.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a Brønsted-Lowry base. The hydrochloride salt form implies that the amine is protonated, and therefore, a base is typically required to deprotonate it to its more reactive free amine form before it can participate in nucleophilic reactions.

Common reactions involving the amine moiety include:

Acylation: The free amine can react with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amide. The generally accepted mechanism for acylation with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation step, often facilitated by a mild base or a second equivalent of the amine, yields the stable amide product.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts. These reactions typically follow an SN2 pathway, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide. Over-alkylation to the quaternary ammonium salt can be a significant side reaction if the reaction conditions are not carefully controlled.

Reductive Amination: The amine can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ (commonly with reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to yield a more substituted amine.

The nucleophilicity of the amine can be influenced by steric hindrance from the adjacent methyl group and the conformation of the tetrahydropyran ring.

Transformations Involving the Tetrahydropyran Ring System

The tetrahydropyran ring is generally a stable saturated heterocycle. Transformations involving this ring system are less common than reactions at the amine and typically require harsh conditions or specific activation.

Ring Opening: Acid-catalyzed ring opening can occur, particularly in the presence of strong nucleophiles. The mechanism would involve protonation of the ring oxygen, making it a better leaving group. A subsequent SN2 or SN1 type attack by a nucleophile at one of the alpha-carbons would lead to the cleavage of a C-O bond. For example, reaction with strong acids like HBr could potentially lead to the formation of a brominated amino alcohol.

C-H Functionalization: More advanced synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to functionalize the C-H bonds of the tetrahydropyran ring. These reactions offer a direct route to introduce new substituents onto the carbon skeleton of the ring.

Kinetic and Thermodynamic Parameters Governing Key Synthetic Steps

For N-acylation , the rate of reaction is dependent on several factors:

Concentration of Reactants: The reaction is typically first order in both the amine and the acylating agent.

Nucleophilicity of the Amine: The inherent nucleophilicity of the amine is a key determinant of the reaction rate.

Electrophilicity of the Acylating Agent: More reactive acylating agents (e.g., acyl chlorides) will lead to faster reaction rates compared to less reactive ones (e.g., esters).

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of acylation.

A representative table of relative reaction rates for a generic acylation reaction is presented below, illustrating the impact of the acylating agent.

| Acylating Agent | Relative Rate |

| Acyl Chloride | Very Fast |

| Acid Anhydride | Fast |

| Ester | Moderate |

| Carboxylic Acid (with coupling agent) | Variable |

This table provides a qualitative comparison of reaction rates.

Thermodynamically, the formation of an amide bond from an amine and an acyl chloride is a highly exergonic process, driven by the formation of the stable amide linkage and the release of HCl.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3s,4r 3 Methyloxan 4 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution 1H and 13C NMR spectra are fundamental for the initial structural verification of (3S,4R)-3-Methyloxan-4-amine hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals for the oxane ring protons, the methyl group, and the amine proton are expected. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Spin-spin coupling patterns (J-coupling) reveal the connectivity between neighboring protons, which is crucial for assigning specific protons within the ring structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for each of the six carbon atoms, including the methyl carbon, the four carbons of the oxane ring, and the carbon bearing the amino group. The chemical shifts would be characteristic of a substituted saturated heterocyclic system.

A representative, though hypothetical, data table for the expected NMR shifts is presented below. Actual experimental values may vary based on the solvent and other acquisition parameters.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 2-CH₂ | δ 3.5-4.0 (m) | δ 65-75 |

| 3-CH | δ 1.8-2.2 (m) | δ 30-40 |

| 4-CH | δ 3.0-3.4 (m) | δ 50-60 |

| 5-CH₂ | δ 1.4-1.8 (m) | δ 25-35 |

| 6-CH₂ | δ 3.2-3.6 (m) | δ 60-70 |

| 3-CH₃ | δ 0.9-1.2 (d, J=6-7) | δ 10-20 |

| 4-NH₃⁺ | δ 8.0-9.0 (br s) | - |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual data is required for precise assignment.

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of protons within the oxane ring and confirm the relative positions of the methyl and amine groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of the molecule. nanalysis.com It identifies protons that are close to each other in space, irrespective of their bonding connectivity. libretexts.org For this compound, a NOESY experiment would be crucial to confirm the trans relationship between the methyl group at position 3 and the amine group at position 4. A spatial correlation between the axial proton at C3 and the axial proton at C4 would support this stereochemical assignment.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of (3S,4R)-3-Methyloxan-4-amine. For the free base (C₆H₁₃NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Expected HRMS Data:

Molecular Formula: C₆H₁₄ClNO (for the hydrochloride salt)

Monoisotopic Mass of the Free Base (C₆H₁₃NO): 115.0997 g/mol

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For cyclic amines, fragmentation often involves ring-opening reactions and the loss of small neutral molecules. Common fragmentation pathways for the protonated molecule [M+H]⁺ would likely include the loss of ammonia (B1221849) (NH₃) and subsequent ring cleavage. Analyzing these fragmentation pathways provides further confirmation of the compound's structure.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC, GC)

For a chiral compound with two stereocenters like this compound, there are four possible stereoisomers. It is crucial to have analytical methods to separate and quantify these isomers to ensure the desired stereochemical purity. Chiral chromatography is the primary technique for this purpose.

The separation of enantiomers and diastereomers is typically achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral HPLC: This is the more common method for the analysis of non-volatile compounds like amine hydrochlorides. The choice of the CSP is critical and is often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. The separation relies on the differential interactions between the stereoisomers and the chiral selector of the stationary phase. The mobile phase composition is optimized to achieve the best resolution between the peaks corresponding to the different stereoisomers.

Chiral GC: For GC analysis, the amine would typically need to be derivatized to increase its volatility and improve its chromatographic behavior. Derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a non-chiral column. Alternatively, a chiral GC column can be used to separate the enantiomers of a suitable achiral derivative.

The result of a successful chiral separation would be a chromatogram showing distinct peaks for the (3S,4R) diastereomer and any other stereoisomeric impurities, allowing for the calculation of the diastereomeric and/or enantiomeric excess.

X-ray Crystallography for Definitive Absolute Stereochemical Assignment and Conformation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, culminating in the definitive assignment of a molecule's absolute stereochemistry and its preferred conformation in the solid state.

For a chiral molecule such as this compound, a single-crystal X-ray diffraction experiment would be the gold standard for confirming the assigned (3S,4R) configuration. The method is capable of distinguishing between enantiomers and diastereomers by determining the absolute configuration of each stereocenter. This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure or by using specific X-ray wavelengths.

The conformational analysis of the oxane ring is another critical aspect that would be elucidated by X-ray crystallography. The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of this compound, the substituents—a methyl group at the 3-position and an ammonium (B1175870) group at the 4-position—would occupy specific axial or equatorial positions in the solid state. The preferred conformation would be dictated by the interplay of steric hindrances. Generally, bulky substituents favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. A crystal structure would reveal the actual solid-state conformation, providing valuable insights into the molecule's steric and electronic properties.

Hypothetical Crystallographic Data and Conformation

In the absence of experimental data, one can hypothesize the expected outcomes of an X-ray crystallographic study. It is predicted that the oxane ring would exist in a chair conformation. Given the trans relationship between the methyl and amine groups, one substituent would likely be in an axial position while the other is equatorial, or both could be equatorial depending on the chair inversion. The thermodynamically most stable conformation would likely place the bulkier ammonium group in the equatorial position to minimize steric strain. The methyl group's position would then be determined by the relative stereochemistry.

A hypothetical data table of crystallographic parameters that would be generated from such a study is presented below. It is important to emphasize that this data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

Table 2: List of Compound Names

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling Studies of 3s,4r 3 Methyloxan 4 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular energies, geometries, and reactivity indices.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms.

For (3S,4R)-3-Methyloxan-4-amine hydrochloride, DFT could be utilized to investigate various potential chemical transformations. For instance, the amine group could participate in nucleophilic substitution or addition reactions. A DFT study would involve mapping the potential energy surface of the reaction. This process identifies the lowest energy pathways, locates the transition state structures (the highest energy point along the reaction coordinate), and calculates the activation energy. The activation energy is a critical parameter for predicting the rate of a reaction. A lower activation energy implies a faster reaction.

Such studies are invaluable for understanding how the stereochemistry of the oxane ring and the positions of the methyl and amine groups influence the molecule's reactivity. For example, the accessibility of the amine's lone pair of electrons for a reaction can be assessed.

Hypothetical DFT Calculation of a Reaction Barrier

This table illustrates the kind of data that would be generated from a DFT study of a hypothetical N-alkylation reaction.

| Parameter | Value (kcal/mol) | Description |

| Energy of Reactants | -450.3 | The combined energy of (3S,4R)-3-Methyloxan-4-amine and an alkylating agent. |

| Energy of Transition State | -430.1 | The energy of the highest point on the reaction pathway. |

| Energy of Products | -465.8 | The combined energy of the N-alkylated product and the leaving group. |

| Activation Energy (Forward) | 20.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy | -15.5 | The overall energy change of the reaction, indicating it is exothermic. |

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. Molecules can exist in various shapes due to the rotation around single bonds. These different conformers often have different energies, and the most populated, and therefore most representative, conformation is the one with the lowest energy (the global minimum).

Quantum chemical calculations can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of a wide range of possible conformations, researchers can identify the local and global energetic minima. This information is crucial as the conformation of a molecule can significantly impact its biological activity and physical properties. For this molecule, key conformational variables include the puckering of the oxane ring and the orientation of the methyl and protonated amine substituents.

Illustrative Relative Energies of this compound Conformers

This table shows hypothetical relative energies for different conformers, with the lowest energy conformer set as the reference point (0 kcal/mol).

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Chair, Equatorial Amine) | C2-C3-C4-N = 175 | 0.00 | 85.2 |

| 2 (Chair, Axial Amine) | C2-C3-C4-N = -65 | 2.5 | 10.1 |

| 3 (Twist-Boat) | N/A | 5.8 | 4.7 |

| 4 (Boat) | N/A | 8.2 | <0.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

The six-membered oxane ring in this compound is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings.

MD simulations can be used to explore the conformational landscape of the oxane ring. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe transitions between different ring conformations. This provides a dynamic picture of the molecule's flexibility and the relative stability of different conformers. The simulation would also show how the substituents (the methyl and amine groups) affect the preference for a particular ring pucker. For instance, bulky substituents generally prefer to be in an equatorial position in a chair conformation to minimize steric hindrance.

Chemical reactions and biological processes almost always occur in a solvent. The solvent can have a profound effect on the conformation, stability, and reactivity of a molecule. This compound, being a salt, is expected to be soluble in polar solvents like water.

MD simulations are particularly well-suited for studying solvent effects. By explicitly including solvent molecules (e.g., a box of water molecules) in the simulation, it is possible to model the specific interactions, such as hydrogen bonds, between the solute and the solvent. For the hydrochloride salt, the simulation would show how water molecules orient around the charged ammonium (B1175870) group (–NH3+) and the chloride ion. These interactions can stabilize certain conformations over others and can influence the course of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can also predict spectroscopic properties, which can be invaluable for identifying and characterizing molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. The chemical shift of each nucleus is highly sensitive to its local electronic environment. Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding of each nucleus in a molecule. These shielding values can then be converted into predicted NMR chemical shifts. arxiv.org Comparing these predicted shifts with experimental data can help to confirm a proposed structure or to distinguish between different possible isomers or conformers. arxiv.org

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Specific functional groups have characteristic vibrational frequencies. Quantum chemical calculations can compute these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can be compared with an experimental spectrum to identify the functional groups present in a molecule and to confirm its structure.

Example of Predicted Spectroscopic Data for this compound

The following tables present hypothetical predicted spectroscopic data.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C4 (next to N) | 3.15 | ddd |

| H on C2 (next to O) | 3.90 (axial), 3.45 (equatorial) | m |

| H on C3 (next to methyl) | 1.95 | m |

| Methyl Protons (CH₃) | 1.05 | d |

| Amine Protons (NH₃⁺) | 8.50 | br s |

Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (NH₃⁺) | 3200-3000 | Strong, broad band characteristic of an ammonium salt. |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium to strong bands from the oxane ring and methyl group. |

| N-H Bend (NH₃⁺) | 1620-1550 | Medium intensity band. |

| C-O Stretch (Ether) | 1150-1085 | Strong band, characteristic of the oxane ring. |

Molecular Docking Investigations as a Tool for Precursor Design in Building Block Applications

In the landscape of modern medicinal chemistry and materials science, the rational design of molecular building blocks is a cornerstone for the efficient synthesis of novel compounds with desired properties. biosynce.com Computational techniques, particularly molecular docking, have emerged as powerful tools in this endeavor, enabling the in silico evaluation of molecular precursors before their synthesis and application. nih.govigi-global.com This section explores the application of molecular docking as a strategic tool for the design and validation of precursors like this compound for use as versatile building blocks in the construction of larger, functional molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com By simulating the interaction between a ligand (in this case, a potential derivative of our building block) and a target receptor (such as a protein active site), researchers can gain valuable insights into binding affinity and mode. openaccessjournals.com This predictive power is instrumental in the design of building blocks by allowing for the assessment of how the structural and stereochemical features of the precursor will translate into the interaction of the final molecule with its biological target. nih.gov

The utility of this compound as a precursor can be significantly enhanced through a design process informed by molecular docking. Its defined stereochemistry, featuring a trans relationship between the methyl and amine groups on the oxane ring, provides a rigid scaffold that can orient functional groups in specific vectors in three-dimensional space. Molecular docking allows for the exploration of how these vectors can be exploited to achieve optimal interactions with a target binding site.

A key aspect of precursor design is the concept of "privileged scaffolds," which are molecular frameworks that are capable of binding to multiple biological targets. By using molecular docking to screen a building block like this compound against a panel of diverse protein targets, it is possible to assess its potential as a privileged scaffold precursor. The goal is to identify precursors that can be readily functionalized to create libraries of compounds with a higher probability of biological activity. mdpi.com

For instance, in a hypothetical scenario, this compound can be envisioned as a core for the development of inhibitors for a particular kinase. The amine group can serve as an attachment point for a variety of functional groups, while the oxane ring and methyl group provide a specific shape and steric profile. Molecular docking studies can be employed to virtually elaborate this core with different substituents and then dock these virtual compounds into the ATP-binding site of the target kinase.

The results of such a virtual screen can provide crucial information for the design of a combinatorial library based on the this compound scaffold. The docking scores and predicted binding modes can help prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources. numberanalytics.com

Interactive Data Table 1: Hypothetical Docking Scores of Virtual Derivatives

| Derivative ID | Modification at Amine Group | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| VDA-001 | Acetyl | Kinase A | -7.2 | Hydrogen bond with hinge region |

| VDA-002 | Benzoyl | Kinase A | -8.5 | Hydrogen bond and pi-stacking |

| VDA-003 | (4-chlorophenyl)sulfonyl | Kinase A | -9.1 | Hydrogen bond and halogen bond |

| VDA-004 | Acetyl | Protease B | -5.8 | Weak hydrogen bond |

| VDA-005 | Benzoyl | Protease B | -6.3 | Hydrophobic interactions |

The data in the table above illustrates how molecular docking can be used to rank virtual derivatives of a precursor, guiding the selection of functional groups for synthesis. For example, the derivatives targeting Kinase A show a clear trend of increasing predicted affinity with the addition of aromatic and halogenated moieties, suggesting a promising direction for synthetic efforts.

Furthermore, molecular docking can be used to design building blocks with specific interaction potentials. For example, if a target protein has a well-defined hydrophobic pocket, a precursor can be designed to position a hydrophobic group in that region. Similarly, if a hydrogen bond donor is required at a specific position, the building block can be designed to present a functional group capable of forming such an interaction.

Interactive Data Table 2: Precursor Design Based on Target Interaction Sites

| Target Interaction Site | Desired Interaction | Proposed Functionalization on Precursor | Rationale from Docking |

| Hydrophobic Pocket | van der Waals forces | Addition of a phenyl group | Docking shows favorable packing of the phenyl ring in the pocket. |

| Hinge Region (Kinase) | Hydrogen Bonding | Acylation with a pyridine-like moiety | Predicted formation of a strong hydrogen bond with the backbone amide. |

| Catalytic Dyad (Protease) | Electrostatic Interaction | Introduction of a carboxylate group | Docking predicts favorable salt bridge formation with a key lysine (B10760008) residue. |

Applications of 3s,4r 3 Methyloxan 4 Amine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Strategic Precursor in the Synthesis of Complex Heterocyclic Compounds

The inherent structure of (3S,4R)-3-Methyloxan-4-amine, featuring a saturated oxygen-containing heterocycle with a reactive primary amine, positions it as a strategic starting point for the synthesis of more elaborate heterocyclic systems. The amine serves as a versatile functional handle for a variety of transformations, including N-alkylation, N-acylation, and participation in cyclization reactions to form new rings.

Integration into Polycyclic Ether and Fused Ring Systems

The tetrahydropyran (B127337) ring is a common structural motif in a vast array of polycyclic ether natural products, many of which exhibit significant biological activity. While the direct incorporation of (3S,4R)-3-Methyloxan-4-amine hydrochloride into such systems is not extensively documented in publicly available literature, its structure is highly relevant. Synthetic strategies toward polycyclic ethers often involve the iterative coupling of smaller heterocyclic fragments. The amine functionality of the title compound could be transformed into a suitable nucleophile or electrophile to facilitate its connection to other building blocks.

Furthermore, the oxane ring can serve as a foundation for the construction of fused ring systems. nih.govresearchgate.netnih.gov A common strategy involves forming new rings that share one or more bonds with the initial ring. For example, the amine group could be elaborated through a sequence of reactions to create a new carbocyclic or heterocyclic ring fused to the oxane core.

Potential Reactions for Fused Ring Synthesis

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Pictet-Spengler | Aldehyde (e.g., R-CHO), Acid | Fused tetrahydroisoquinoline-like system |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Fused quinoline-like system |

Construction of Bridged Ring Architectures

Bridged ring systems, where two rings share two non-adjacent atoms, present a significant synthetic challenge due to their strained and complex three-dimensional structures. The stereochemistry of this compound provides a defined conformational bias that could be exploited in intramolecular cyclization reactions to form bridged architectures. For instance, functionalization of both the ring oxygen and the amine group with reactive tethers could enable a ring-closing reaction to span across the oxane ring, creating a bicyclic, bridged product. However, specific examples of this application for this particular compound are not readily found in peer-reviewed journals.

Role in the Design and Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

Chiral amines and saturated heterocyclic scaffolds are privileged structures in medicinal chemistry, appearing in a large percentage of approved drugs. researchgate.net The (3S,4R)-3-Methyloxan-4-amine scaffold, with its defined stereochemistry and drug-like properties (e.g., favorable logP, presence of hydrogen bond donors and acceptors), is an ideal starting point for the synthesis of pharmaceutical intermediates.

Synthesis of Chiral Amines and Amino Alcohol Derivatives for Medicinal Chemistry

The primary amine of this compound is a key functional group for elaboration into other valuable chiral amines and amino alcohols, which are prevalent synthons in pharmaceuticals. nih.gov Standard synthetic transformations can be employed to modify this amine into secondary or tertiary amines, amides, or sulfonamides, each step potentially adding molecular complexity and modulating pharmacological properties.

For instance, reductive amination with various aldehydes or ketones can introduce a wide range of substituents onto the nitrogen atom. The resulting secondary amines can be key intermediates for active pharmaceutical ingredients. Similarly, acylation followed by reduction can lead to substituted amino alcohol derivatives, another critical class of intermediates in drug discovery. mdpi.comnih.gov

Representative Transformations

| Transformation | Reagents | Product Class |

|---|---|---|

| Reductive Amination | R¹R²C=O, NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Acylation | RCOCl, Base | Amide |

| Sulfonylation | RSO₂Cl, Base | Sulfonamide |

Incorporation into Diverse Molecular Frameworks for Structural Diversification

Structural diversification is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a core scaffold to optimize activity and properties. The oxane-4-amine scaffold offers multiple points for diversification. nih.gov The amine group is the most apparent site for modification, but the oxane ring itself can also be altered. For example, neighboring positions could be functionalized, or the ring oxygen could be involved in rearrangements or other transformations. This allows chemists to generate libraries of related compounds, systematically probing the structure-activity relationship (SAR) for a given biological target.

Development of Chiral Ligands and Organocatalysts Utilizing the Oxane-4-amine Scaffold

The development of new chiral catalysts is essential for advancing asymmetric synthesis. The rigid, stereochemically defined structure of this compound makes its scaffold a promising candidate for the development of novel chiral ligands and organocatalysts.

The amine can be converted into various functionalities known to coordinate with metals or to participate in organocatalytic cycles. For example, it could be transformed into a phosphine (B1218219) for use in transition-metal catalysis or into a thiourea (B124793) or squaramide group, which are common motifs in hydrogen-bond-donating organocatalysts. researchgate.net While the potential is clear, the scientific literature does not currently contain specific, published examples of chiral ligands or organocatalysts derived from this particular oxane-4-amine scaffold. The development of such catalysts remains a prospective area of research.

Utility in Combinatorial Chemistry Libraries for Scaffold Derivatization

This compound serves as a valuable chiral building block in the construction of combinatorial chemistry libraries, which are collections of structurally related compounds synthesized in a systematic manner. These libraries are instrumental in drug discovery and materials science for the high-throughput screening of new lead compounds. The defined stereochemistry and the presence of a reactive primary amine on the tetrahydropyran scaffold of this compound make it an attractive starting point for generating diverse sets of molecules with a high degree of three-dimensional complexity.

The generation of sp3-rich scaffolds is a significant area of focus in modern drug discovery, as these structures can offer improved physicochemical properties compared to flatter, aromatic systems. Functionalized tetrahydropyran scaffolds, such as the one derived from (3S,4R)-3-Methyloxan-4-amine, are well-suited for creating such libraries. nih.gov The primary amine group provides a convenient handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and functional groups.

The derivatization of the aminotetrahydropyran core can be achieved through various well-established synthetic methodologies compatible with parallel synthesis formats. These methods enable the rapid generation of a large number of analogs from a common scaffold. Key reactions for the derivatization of the amine functionality include:

Amide Bond Formation: Coupling with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce a library of amides and sulfonamides.

Reductive Amination: Reaction with a variety of aldehydes and ketones to yield secondary and tertiary amines.

Urea and Thiourea Formation: Treatment with isocyanates and isothiocyanates to generate libraries of ureas and thioureas.

Alkylation: Introduction of various alkyl groups to the amine.

These reactions can be performed in multi-well plates, allowing for the simultaneous synthesis of hundreds or even thousands of distinct compounds. The resulting libraries of derivatized tetrahydropyrans can then be screened for biological activity against a wide range of therapeutic targets.

The table below illustrates a representative, though not exhaustive, set of diversification strategies that can be applied to the (3S,4R)-3-Methyloxan-4-amine scaffold in a combinatorial fashion.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

| Acylation | Carboxylic Acids | Amide | High (vast number of available carboxylic acids) |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High (diverse range of sulfonyl chlorides) |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | Very High (large commercial availability of aldehydes and ketones) |

| Urea Formation | Isocyanates | Urea | Moderate to High (good selection of isocyanates) |

The strategic use of this compound in combinatorial libraries allows for the systematic exploration of the chemical space around the chiral tetrahydropyran core. This exploration is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds with desired pharmacological profiles. The inherent three-dimensionality of the scaffold, combined with the diversity introduced through combinatorial derivatization, increases the probability of discovering novel and potent bioactive molecules.

Future Research Directions and Emerging Opportunities for 3s,4r 3 Methyloxan 4 Amine Hydrochloride

Innovations in Green and Sustainable Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of chiral molecules like (3S,4R)-3-Methyloxan-4-amine hydrochloride. Future research in this area could focus on several key strategies:

Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and environmentally friendly route to chiral amines. Research could be directed towards identifying or engineering enzymes that can catalyze the asymmetric amination of a suitable ketone precursor to yield the desired (3S,4R) stereoisomer with high enantiomeric excess. This approach would operate under mild conditions, typically in aqueous media, thereby reducing the reliance on hazardous solvents and reagents.

Catalytic Hydrogenation: Asymmetric hydrogenation of cyclic imines or enamines is a powerful tool for the synthesis of chiral cyclic amines. acs.org Future work could involve the design of novel chiral catalysts, potentially based on earth-abundant metals, that can efficiently and stereoselectively reduce a corresponding unsaturated precursor to (3S,4R)-3-Methyloxan-4-amine.

Renewable Feedstocks: Exploration of synthetic pathways that utilize renewable starting materials would further enhance the sustainability of the process. This could involve leveraging biomass-derived platform chemicals that can be converted into the tetrahydropyran (B127337) scaffold.

A comparison of potential green synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, aqueous media, reduced waste. | Enzyme discovery and engineering for specific substrate, enzyme stability and cost. |

| Catalytic Hydrogenation | High efficiency, potential for high stereoselectivity. | Development of cost-effective and recyclable chiral catalysts, optimization of reaction conditions. |

| One-Pot Reactions | Reduced purification steps, improved atom economy, less solvent waste. | Compatibility of sequential reaction steps, catalyst inhibition. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Development of efficient conversion pathways from biomass to the target molecule. |

Exploration of Unprecedented Reactivity Patterns and Derivatization Possibilities

The unique arrangement of the methyl and amine groups on the oxane ring of this compound provides a platform for exploring novel reactivity and creating diverse molecular scaffolds. The amine functional group serves as a key handle for a multitude of chemical transformations.

Future research could investigate:

C-H Functionalization: Direct functionalization of the C-H bonds of the tetrahydropyran ring would provide a powerful tool for late-stage modification and the rapid generation of analogues. nih.gov For example, palladium-catalyzed C-H arylation could be explored to introduce aromatic substituents at various positions on the ring, leading to new chemical entities with potentially interesting biological activities. nih.gov

Ring-Opening and Rearrangement Reactions: Under specific conditions, the oxane ring could be induced to undergo ring-opening or rearrangement reactions, providing access to novel acyclic or different heterocyclic structures. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of these transformations.

Multicomponent Reactions: The amine functionality can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. Investigating the utility of this compound in reactions such as the Ugi or Passerini reaction could lead to the discovery of novel scaffolds for drug discovery.

Derivatization of the Amine: The primary amine can be readily converted into a wide range of other functional groups, including amides, sulfonamides, ureas, and carbamates. This allows for the systematic exploration of the structure-activity relationship of derivatives in various biological assays. A summary of potential derivatization reactions is provided in Table 2.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Acylation | Acyl chloride, anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/tertiary amine |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |

| Urea Formation | Isocyanate | Urea |

Integration of Advanced Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of chemical processes and molecules.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of potential reactions involving this compound. scienceopen.commontclair.edu This can provide valuable insights into the likely reactivity patterns and stereochemical outcomes of different transformations, guiding experimental efforts towards the most promising avenues. scienceopen.comnih.gov

Rational Catalyst Design: For reactions such as asymmetric hydrogenation, computational modeling can be used to design chiral ligands that are predicted to have high affinity and selectivity for the substrate, leading to improved catalytic performance. acs.org

Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is crucial for understanding their interactions with biological targets. acs.org Computational methods can be used to predict the most stable conformers and to model their binding to protein active sites. acs.org

Potential Applications Beyond Pharmaceutical Intermediates: Exploratory Materials Science and Supramolecular Chemistry

The unique structural features of this compound suggest that it could find applications in fields beyond its traditional role as a pharmaceutical intermediate.

Materials Science: The tetrahydropyran motif is a component of some polymers. aau.dkrsc.org Future research could explore the incorporation of this compound as a chiral monomer into polymers. aau.dk The resulting materials could possess interesting properties, such as chirality-dependent recognition or self-assembly behavior. The amine functionality could also be used to crosslink polymer chains or to functionalize surfaces.

The exploration of these future research directions has the potential to unlock the full capabilities of this compound, transforming it from a simple building block into a versatile platform for innovation in a variety of scientific disciplines.

Q & A

What are the recommended analytical techniques for confirming the structural integrity and enantiomeric purity of (3S,4R)-3-Methyloxan-4-amine hydrochloride?

Category: Basic Research

Methodological Answer:

Structural confirmation requires NMR spectroscopy (1H and 13C) to verify stereochemistry and functional groups, supported by mass spectrometry (LC-MS) for molecular weight validation. Enantiomeric purity is assessed via chiral HPLC using columns like Chiralpak AD-H with mobile phases optimized for resolution (e.g., hexane/isopropanol with 0.1% diethylamine). Polarimetry or X-ray crystallography provides additional stereochemical validation. Ensure baseline separation of enantiomers by adjusting column temperature and flow rates .

How can researchers address discrepancies in observed vs. predicted solubility profiles during formulation studies?

Category: Advanced Research

Methodological Answer:

Conduct systematic solvent screening using dielectric constant-guided approaches (e.g., water-ethanol-PEG mixtures) and generate phase solubility diagrams . For anomalies, perform polymorph characterization via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to detect crystalline variations. Molecular dynamics simulations can model solvation dynamics and predict solubility behavior. Consider salt formation or co-crystallization if intrinsic solubility limitations persist .

What experimental strategies minimize racemization during synthesis?

Category: Advanced Research

Methodological Answer:

Racemization is mitigated by:

- Low-temperature reactions (<0°C) in aprotic solvents (e.g., THF or DCM).

- Mild deprotection methods , such as catalytic hydrogenation (H₂/Pd-C) instead of strong acids.

- In-process monitoring via optical rotation or chiral derivatization (e.g., Mosher’s acid chloride) for intermediates.

- Optimizing reaction time and stoichiometry to reduce exposure to racemization-prone conditions .

Which spectroscopic markers distinguish this compound from diastereomers?

Category: Basic Research

Methodological Answer:

Key IR markers include:

- N-H stretches (3100–3300 cm⁻¹, broad) for the amine group.

- C-O-C asymmetric vibrations (1150–1250 cm⁻¹) from the oxane ring.

- ATR-FTIR with spectral deconvolution identifies diastereomers via ring vibration patterns (950–1050 cm⁻¹). NMR coupling constants (e.g., J values for axial/equatorial protons) further differentiate stereoisomers .

How should stability-indicating assays be designed under accelerated degradation conditions?

Category: Advanced Research

Methodological Answer:

- Perform forced degradation studies (acid/base hydrolysis, thermal stress, oxidative exposure).

- Use orthogonal LC-UV-MS methods (HILIC and reversed-phase) to separate degradation products.

- Quantify impurities via mass-directed fractionation and confirm structures with MS/MS and 2D NMR .

- Validate assay robustness using Youden’s ruggedness testing to evaluate pH, temperature, and mobile phase variability .

What safety protocols are critical for handling this compound?

Category: Basic Research

Methodological Answer:

- Follow GHS hazard guidelines : Use PPE (N95 mask, nitrile gloves, safety goggles) and work in a fume hood.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Monitor air quality with real-time gas sensors for amine vapors. Reference SDS documentation for emergency procedures .

How can computational methods predict the compound’s reactivity in catalytic systems?

Category: Advanced Research

Methodological Answer: